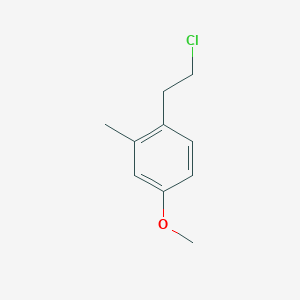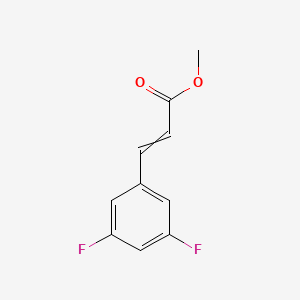![molecular formula C19H27NO6 B15146202 2-Hydroxy-2-[[4-(1-hydroxyocta-2,4-dienylidene)-1-methyl-3,5-dioxopyrrolidin-2-yl]methyl]-3-methylbutanoic acid](/img/structure/B15146202.png)
2-Hydroxy-2-[[4-(1-hydroxyocta-2,4-dienylidene)-1-methyl-3,5-dioxopyrrolidin-2-yl]methyl]-3-methylbutanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Harzianic acid is a secondary metabolite produced by the fungus Trichoderma harzianum. It belongs to the class of compounds known as tetramic acids. Harzianic acid is notable for its antifungal and plant growth-promoting activities. It has the ability to bind essential metals such as iron (III), which may play a role in altering nutrient availability in the soil environment .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of harzianic acid involves the cultivation of Trichoderma harzianum under specific conditions. The fungus is grown in a nutrient-rich medium, and the secondary metabolites are extracted using organic solvents. The crude extract is then purified using chromatographic techniques to isolate harzianic acid .
Industrial Production Methods: Industrial production of harzianic acid follows a similar approach but on a larger scale. Fermentation tanks are used to cultivate Trichoderma harzianum, and the extraction and purification processes are optimized for higher yield and purity. The use of bioreactors and advanced purification methods such as high-performance liquid chromatography (HPLC) ensures the efficient production of harzianic acid .
Análisis De Reacciones Químicas
Types of Reactions: Harzianic acid undergoes various chemical reactions, including:
Chelation: Harzianic acid forms complexes with metal ions such as iron (III), zinc (II), and copper (II).
Oxidation and Reduction: Harzianic acid can participate in redox reactions, although specific details on these reactions are limited.
Common Reagents and Conditions:
Oxidation and Reduction: Standard oxidizing and reducing agents can be used, but specific conditions depend on the desired outcome of the reaction.
Major Products Formed:
Aplicaciones Científicas De Investigación
Harzianic acid has a wide range of scientific research applications, including:
Chemistry:
Metal Chelation Studies: Harzianic acid is used to study the chelation properties of tetramic acids and their interactions with various metal ions.
Biology:
Antifungal Activity: Harzianic acid exhibits strong antifungal properties against a variety of plant pathogens, making it a valuable tool in agricultural research.
Plant Growth Promotion: It promotes plant growth by enhancing nutrient availability and stimulating plant defense mechanisms.
Medicine:
Antimicrobial Activity: Harzianic acid has shown antimicrobial activity against Gram-positive bacteria by targeting the cell membrane.
Industry:
Mecanismo De Acción
Harzianic acid exerts its effects through several mechanisms:
Antifungal Activity:
Iron Chelation: By binding to iron (III), harzianic acid deprives fungal pathogens of essential nutrients, inhibiting their growth.
Antimicrobial Activity:
Cell Membrane Targeting: Harzianic acid disrupts the cell membrane of Gram-positive bacteria, leading to cell lysis and death.
Plant Growth Promotion:
Comparación Con Compuestos Similares
Harzianic acid is unique among tetramic acids due to its strong metal chelation properties and broad-spectrum biological activities. Similar compounds include:
Isoharzianic Acid: A stereoisomer of harzianic acid with similar biological activities but different structural properties.
Trichodermic Acid: Another tetramic acid produced by Trichoderma species, known for its antifungal properties.
Uniqueness: Harzianic acid’s ability to bind iron (III) with high affinity and its dual role in antifungal and plant growth-promoting activities make it a valuable compound in both agricultural and medical research .
Propiedades
Fórmula molecular |
C19H27NO6 |
|---|---|
Peso molecular |
365.4 g/mol |
Nombre IUPAC |
2-hydroxy-2-[[4-(1-hydroxyocta-2,4-dienylidene)-1-methyl-3,5-dioxopyrrolidin-2-yl]methyl]-3-methylbutanoic acid |
InChI |
InChI=1S/C19H27NO6/c1-5-6-7-8-9-10-14(21)15-16(22)13(20(4)17(15)23)11-19(26,12(2)3)18(24)25/h7-10,12-13,21,26H,5-6,11H2,1-4H3,(H,24,25) |
Clave InChI |
FQSWTHMMNDRFAI-UHFFFAOYSA-N |
SMILES canónico |
CCCC=CC=CC(=C1C(=O)C(N(C1=O)C)CC(C(C)C)(C(=O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-[2-(4-Hydroxyphenyl)ethenyl]-4-methoxypyran-2-one](/img/structure/B15146120.png)
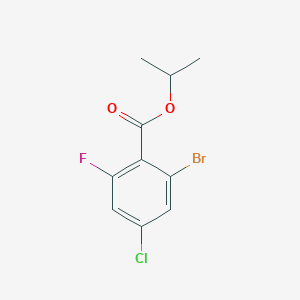

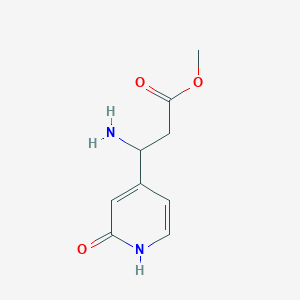
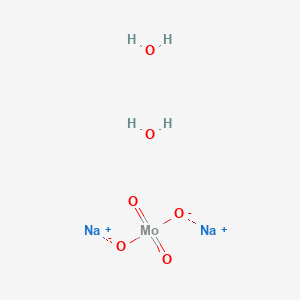

![2-[(2E)-3-[3-Methoxy-4-(prop-2-YN-1-yloxy)phenyl]prop-2-enamido]benzoic acid](/img/structure/B15146169.png)
![4-{[3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy}-2-(hydroxymethyl)-6-{4-[(1E)-3-hydroxyprop-1-en-1-yl]-2,6-dimethoxyphenoxy}oxane-3,5-diol](/img/structure/B15146174.png)
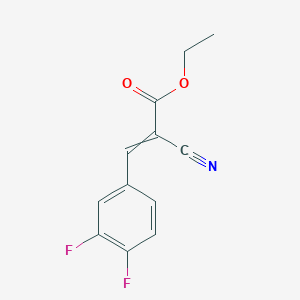
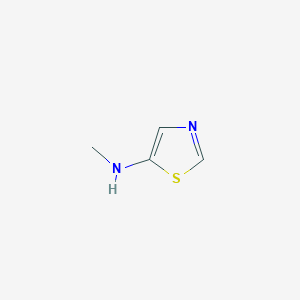
![4-Cyclopropyl-1-[(pyrrolidin-2-yl)methyl]-1H-1,2,3-triazole dihydrochloride](/img/structure/B15146203.png)
